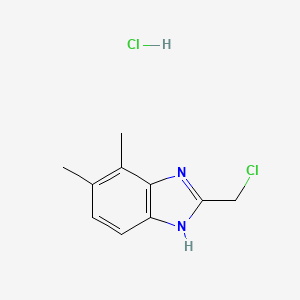

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Description

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a substituted benzimidazole derivative characterized by a chloromethyl group at the 2-position and methyl groups at the 6- and 7-positions of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the reactivity of the chloromethyl group, which facilitates further functionalization for drug development . Its synthesis typically involves chlorination of (1H-benzimidazole-2-yl)methanol precursors using thionyl chloride (SOCl₂), as reported in studies of analogous benzimidazole derivatives .

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;/h3-4H,5H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTZVTVYYPKUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405173-68-4 | |

| Record name | 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Cyclization with Chloroacetic Acid

- Reactants: 4,5-dimethyl-1,2-phenylenediamine (ortho-phenylenediamine derivative) and chloroacetic acid.

- Catalyst and Solvent: Hydrochloric acid (typically 4 mol/L concentration) acts both as catalyst and solvent.

- Molar Ratio: The molar ratio of ortho-phenylenediamine derivative to chloroacetic acid is maintained between 1:1.2 and 1:1.5 to ensure complete reaction.

- Reaction Conditions: The mixture is stirred at room temperature for 3–6 hours to allow initial interaction, followed by refluxing at 100–120 °C for an additional 3–6 hours.

- Workup: After reflux, the reaction mixture is poured into cold water (0–10 °C) with vigorous stirring. The pH is adjusted to 8–9 using a weak ammonia solution (6–10 mol/L). The product precipitates out and is collected by suction filtration.

- Purification: The crude product is washed, precipitated again if necessary, and dried (cryodrying preferred) to yield the hydrochloride salt of 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole.

- Yield and Purity: This method typically offers high yield and purity, with the product fully soluble in common organic solvents such as dehydrated alcohol and acetone, indicating minimal impurities.

Alternative Solvent and Reflux Variations

- Some protocols use ethanol or ethanol/water mixtures as solvents during reflux.

- Reaction times and temperatures may be optimized depending on scale and desired purity.

- Silica gel chromatography with solvent mixtures (e.g., ethyl acetate/hexane 80:20) can be employed for further purification when necessary.

The cyclization proceeds via nucleophilic attack of the ortho-phenylenediamine amino group on the carboxyl group of chloroacetic acid, facilitated by acid catalysis. The chloromethyl group is introduced from chloroacetic acid, which upon ring closure becomes attached at the 2-position. The hydrochloride salt formation occurs during workup under acidic conditions.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Ortho-phenylenediamine to chloroacetic acid molar ratio | 1:1.2 to 1:1.5 | Ensures complete conversion |

| Hydrochloric acid concentration | 4 mol/L | Catalyst and solvent |

| Initial stirring temperature | Room temperature (20–25 °C) | 3–6 hours before reflux |

| Reflux temperature | 100–120 °C | 3–6 hours |

| pH adjustment | 8–9 | Using 6–10 mol/L weak ammonia |

| Workup temperature | 0–10 °C | Cold water quench |

| Yield | Up to ~80% | High yield with optimized conditions |

- The method described in patent CN1919839B demonstrates a simple, cost-effective, and scalable process suitable for industrial production, emphasizing short reaction times and high product purity.

- The hydrochloride salt form enhances solubility and stability, facilitating downstream applications.

- Control of reaction parameters such as molar ratios, acid concentration, and temperature is critical for maximizing yield and minimizing impurities.

- The product's solubility profile allows for easy purification and formulation.

The preparation of 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is efficiently achieved by acid-catalyzed cyclization of 4,5-dimethyl-1,2-phenylenediamine with chloroacetic acid under reflux in hydrochloric acid. The process involves initial room temperature stirring, followed by reflux, cold water quenching, pH adjustment, and filtration. This method provides a high-purity product with good yield, amenable to industrial scale-up. Reaction conditions such as molar ratios, acid concentration, and temperature are key factors influencing the efficiency and quality of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzimidazole N-oxides or reduction to form benzimidazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: :

Biological Activity

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazoles, characterized by a fused benzene and imidazole ring. The chloromethyl group at the 2-position enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of 184.64 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilized the modified Kirby–Bauer disc diffusion method to evaluate its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Tetracycline | 20 |

| Escherichia coli | 12 | Tetracycline | 18 |

| Pseudomonas aeruginosa | 10 | Tetracycline | 17 |

These results indicate that the compound has comparable antibacterial activity to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

The compound also demonstrates antifungal properties. In a comparative study against Candida albicans, the minimum inhibitory concentration (MIC) was determined to be 250 μg/mL, which is significantly lower than that of standard antifungal agents like griseofulvin (MIC = 500 μg/mL) . This suggests that the benzimidazole derivative may be effective in treating fungal infections.

Anticancer Activity

Recent investigations into the anticancer potential of benzimidazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest. Specifically, compounds similar to this compound have shown efficacy in sensitizing cancer cells to radiation therapy by modulating p53 pathways and upregulating pro-apoptotic factors .

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing novel derivatives of chloromethyl-benzimidazoles reported that compounds with similar structures exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that modifications in the side chains could enhance the antibacterial efficacy .

- Antifungal Screening : Another research effort screened various benzimidazole derivatives for antifungal activity. Compounds were tested against multiple fungal strains, with notable results indicating that certain modifications led to enhanced antifungal potency compared to existing treatments .

The biological activity of this compound is thought to involve interaction with specific cellular targets:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits protein synthesis by binding to ribosomal RNA.

- Antifungal Mechanism : It may interfere with ergosterol synthesis in fungal cell membranes.

- Anticancer Mechanism : Induction of apoptosis through ROS generation and modulation of cell cycle regulatory proteins.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole exhibit antifungal properties. A study synthesized several derivatives and evaluated their efficacy against various fungal strains. The findings suggested that certain modifications to the benzimidazole structure enhanced antifungal activity, making these compounds potential candidates for developing new antifungal agents .

Anti-inflammatory Effects

Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties. Compounds related to 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have reported that specific derivatives demonstrated IC50 values in the low nanomolar range against COX-1 and COX-2, indicating strong anti-inflammatory potential .

Analgesic Properties

The analgesic effects of benzimidazole derivatives have also been documented. In experimental models, compounds derived from 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole exhibited notable pain relief comparable to standard analgesics like diclofenac. These findings suggest that this compound could be a valuable addition to pain management therapies .

Study on Antifungal Agents

In a systematic investigation, researchers synthesized a series of 2-chloromethylbenzimidazole derivatives and tested them against Candida species. The results demonstrated that certain compounds exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents .

Evaluation of Anti-inflammatory Properties

A comprehensive study evaluated the anti-inflammatory effects of various benzimidazole derivatives in animal models. The study found that compounds similar to 2-(chloromethyl)-6,7-dimethyl-1H-benzimidazole showed a marked reduction in paw edema compared to controls, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

2-Carboxylic Acid Derivatives (e.g., Benzimidazole-2-carboxylic Acids)

Key Differences :

N-Methylated Derivatives (e.g., N-Methyl-5-substituted Benzimidazoles)

Other Chloromethyl-Substituted Analogues

Comparisons with structurally similar compounds, such as 2-(chloromethyl)-1H-benzimidazole (without dimethyl groups), reveal:

- Lipophilicity: Dimethyl substitutions enhance lipophilicity, which may improve blood-brain barrier penetration compared to non-methylated analogues .

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride, and how can researchers validate intermediate purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, benzimidazole precursors (e.g., 6,7-dimethyl-1H-benzimidazole) can react with chloromethylating agents (e.g., chloromethyl ethers or chloroacetyl chloride) under controlled acidic conditions. Validation of intermediates requires HPLC for purity assessment and NMR (¹H/¹³C) to confirm structural integrity, particularly the chloromethyl (-CH₂Cl) and dimethyl substituents . For reproducibility, track reaction parameters (temperature, pH) and compare spectral data with reference libraries in databases like Reaxys .

Q. Which spectroscopic techniques are critical for characterizing this compound’s crystalline structure and functional groups?

- Methodological Answer :

- X-ray crystallography resolves bond angles (e.g., C–N–Cl interactions) and lattice parameters, critical for confirming stereochemical stability .

- FT-IR identifies vibrations specific to the benzimidazole ring (C=N stretch at ~1600 cm⁻¹) and hydrochloride salt formation (N–H⁺ bending).

- Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Q. What safety protocols are essential when handling this compound’s chloromethyl group in laboratory settings?

- Methodological Answer :

- Use fume hoods and impermeable gloves due to the compound’s potential alkylating reactivity.

- Monitor air quality for volatile byproducts (e.g., HCl gas) using OSHA-compliant sensors .

- Neutralize waste with 10% sodium bicarbonate before disposal, as outlined in safety data sheets for analogous benzimidazole hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the benzimidazole core?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., ZnCl₂ for Friedel-Crafts alkylation). Use PISTACHIO or BKMS_METABOLIC databases to predict feasible pathways and avoid side reactions (e.g., over-chlorination) . For regioselective dimethylation, pre-functionalize the benzene ring via directed ortho-metalation .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to map reactive sites on the chloromethyl group.

- Molecular dynamics simulations model solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrolysis rates. Cross-validate with experimental kinetic data .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., demethylated derivatives) against synthetic standards. Use multivariate analysis to isolate variables (e.g., pH, light exposure) causing discrepancies across studies .

Q. What strategies validate the compound’s biological activity in antimicrobial assays while minimizing false positives?

- Methodological Answer :

- Pair MIC (Minimum Inhibitory Concentration) assays with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Use chemo-informatic tools (e.g., molecular docking) to correlate activity with benzimidazole-Cl interactions in bacterial enzyme binding pockets. Validate via SAR (Structure-Activity Relationship) studies on halogen-substituted analogs .

Q. How can researchers assess the compound’s photostability for applications in light-sensitive environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.